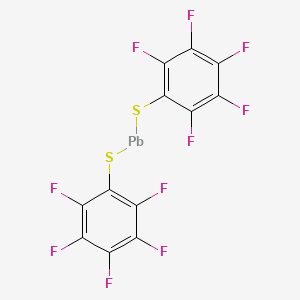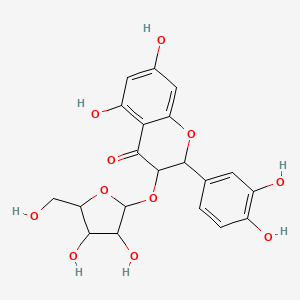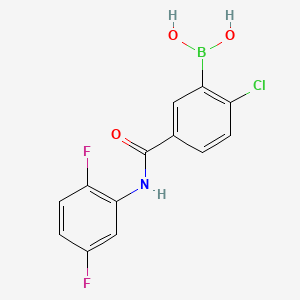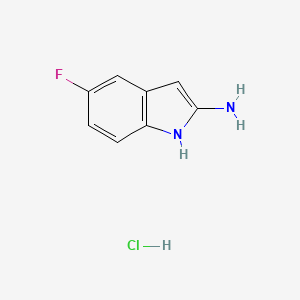
Bis(pentafluorophenylthio) lead(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenylthio) lead(II): is a chemical compound with the molecular formula Pb(SC6F5)2 It is characterized by the presence of lead(II) ions coordinated with two pentafluorophenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of bis(pentafluorophenylthio) lead(II) typically involves the reaction of lead(II) salts with pentafluorothiophenol. One common method is to react lead(II) acetate with pentafluorothiophenol in an organic solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenylthio) lead(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentafluorophenylthio) lead(II) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: The pentafluorophenylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used to replace the pentafluorophenylthio groups.
Major Products:
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) or lead(I) compounds.
Substitution: Compounds with different ligands replacing the pentafluorophenylthio groups.
Applications De Recherche Scientifique
Bis(pentafluorophenylthio) lead(II) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations.
Biology: Potential use in studying the effects of lead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of bis(pentafluorophenylthio) lead(II) involves its interaction with molecular targets through the lead(II) ion and the pentafluorophenylthio groups. The lead(II) ion can coordinate with various ligands, while the pentafluorophenylthio groups can participate in electron transfer and other chemical reactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
- Bis(pentafluorophenyl) disulfide
- Tetra(pentafluorophenylthio) lead
- Pentafluorophenylthio metal derivatives (e.g., copper, gold, platinum)
Uniqueness: Bis(pentafluorophenylthio) lead(II) is unique due to the presence of lead(II) ions coordinated with pentafluorophenylthio groups, which impart distinct chemical properties such as high thermal stability and resistance to oxidation. Compared to other similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12F10PbS2 |
|---|---|
Poids moléculaire |
605 g/mol |
Nom IUPAC |
bis[(2,3,4,5,6-pentafluorophenyl)sulfanyl]lead |
InChI |
InChI=1S/2C6HF5S.Pb/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clé InChI |
FRMGVSQFYBYHQO-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)S[Pb]SC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838745.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12838767.png)
![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)



![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)

![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)

